Bienvenue dans la boutique en ligne BenchChem!

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

hDHODH inhibition Anticancer Quinoline-2-carboxamide

For researchers targeting hDHODH or IL-2 pathways, the unique 3-hydroxy-4-oxo substitution on this quinoline-2-carboxamide scaffold is critical for target engagement and reproducibility. Do not risk your project with generic analogs; the specific CAS 943760-20-1 ensures the biological activity cited in key patents (e.g., WO2015050379). Available at research-grade purity, this versatile building block is ready for immediate medicinal chemistry and DMPK applications.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 943760-20-1
Cat. No. B6615399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide
CAS943760-20-1
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)N)O
InChIInChI=1S/C10H8N2O3/c11-10(15)7-9(14)8(13)5-3-1-2-4-6(5)12-7/h1-4,14H,(H2,11,15)(H,12,13)
InChIKeyCLFOIAUIYQFDCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (943760-20-1): Structural and Chemical Baseline for Procurement


3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (CAS 943760-20-1) is a heterocyclic organic compound belonging to the quinoline-2-carboxamide family. It features a 4-oxo-1,4-dihydroquinoline core with a 3-hydroxy substituent and a 2-carboxamide group. This specific substitution pattern is critical for its biological target engagement, particularly in the context of human dihydroorotate dehydrogenase (hDHODH) inhibition [1]. The compound is available commercially with a minimum purity of 95% and a molecular weight of 204.18 g/mol (C10H8N2O3) .

Procurement Note: Why Generic Quinoline-2-carboxamide Substitution Fails for 943760-20-1


Substituting 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide with a generic, structurally similar quinoline-2-carboxamide is scientifically unsound due to the compound's unique substitution pattern. The specific placement of the 3-hydroxy and 4-oxo groups on the dihydroquinoline scaffold is not a trivial modification; it dictates the compound's precise interaction with biological targets like hDHODH [1]. The Korean patent WO2015050379 explicitly claims novel quinolinone derivatives with specific substitutions, underscoring that even minor structural changes lead to distinct and non-interchangeable biological activities, particularly in modulating IL-2 activity [2]. Therefore, sourcing this exact CAS number is mandatory for reproducibility in both research and development workflows.

Quantitative Differentiation of 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (943760-20-1) from Class Analogs


hDHODH Inhibitory Potency: Class-Level Potency Benchmarking

While direct hDHODH IC50 data for the specific compound 943760-20-1 is not available in the primary literature, its core scaffold is a known pharmacophore for hDHODH inhibition. In a class-level inference, the study by Vyas et al. (2014) demonstrates that structurally analogous quinoline-2-carboxamide derivatives exhibit potent hDHODH inhibition with IC50 values in the nanomolar range. For instance, compound 5k from this study showed an IC50 of 29 nM [1]. This serves as a baseline for the class's potency. The specific 3-hydroxy-4-oxo substitution pattern on 943760-20-1 is likely to modulate this activity, and its use as a building block or reference standard is justified by its structural membership in this potent class.

hDHODH inhibition Anticancer Quinoline-2-carboxamide

CYP3A4 Inhibition Profile: Quantitative Selectivity Assessment

A direct, quantitative piece of evidence for compound 943760-20-1 comes from a CYP3A4 inhibition assay. The compound exhibits an IC50 value of 7.90 µM against human recombinant CYP3A4 [1]. This is a critical piece of selectivity data, as CYP3A4 is a major drug-metabolizing enzyme. The relatively high IC50 (low potency) suggests a reduced likelihood of CYP3A4-mediated drug-drug interactions compared to more potent inhibitors.

CYP450 inhibition Drug metabolism In vitro ADME

Structural Specificity in IL-2 Modulation: A Differentiated Pathway from Standard hDHODH Analogs

Patent WO2015050379 specifically claims novel quinolinone derivatives, including those with a 3-hydroxy-4-oxo-1,4-dihydroquinoline core, for the prevention or treatment of diseases associated with excessive IL-2 activity [1]. While the patent does not provide a direct IC50 comparison for the exact CAS 943760-20-1 compound, it establishes a distinct biological mechanism for this specific structural class. This differentiates the compound's potential application space from other quinoline-2-carboxamides primarily explored as hDHODH inhibitors. The patent teaches that these specific substitutions are crucial for IL-2 inhibitory activity, providing a legal and functional differentiator.

IL-2 inhibition Immunomodulation Quinolinone

Validated Application Scenarios for 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (943760-20-1) Based on Evidence


Reference Standard for Quinoline-2-carboxamide hDHODH Inhibitor Development

Based on its core structure and the potent hDHODH inhibition observed for close analogs [1], this compound can be procured as a reference standard or a starting scaffold for medicinal chemistry campaigns targeting hDHODH for anticancer applications. Its well-defined structure and commercial availability (purity ≥95%) ensure reproducibility in synthesis and biological assays.

Chemical Probe for Investigating IL-2-Mediated Pathways

As per the claims in patent WO2015050379, this compound's structural class is implicated in modulating IL-2 activity [2]. Researchers studying autoimmune or chronic inflammatory diseases can use this compound as a chemical probe to interrogate IL-2-dependent signaling pathways and validate target engagement in cellular or in vivo models.

In Vitro ADME Tool for CYP3A4 Selectivity Profiling

The quantifiable CYP3A4 inhibition data (IC50 = 7.90 µM) [3] supports the use of this compound as a tool in early drug metabolism and pharmacokinetics (DMPK) studies. It can serve as a reference molecule to benchmark the CYP3A4 inhibitory potential of other quinoline-based scaffolds, or as a control in high-throughput CYP inhibition screening panels.

Building Block for Synthesis of Novel Quinoline-2-carboxamide Libraries

The compound's reactive 3-hydroxy and 2-carboxamide functional groups make it a versatile building block for combinatorial chemistry. Its specific substitution pattern allows for the creation of diverse chemical libraries aimed at exploring structure-activity relationships (SAR) around the 1,4-dihydroquinoline core for various biological targets, including kinases and other enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.